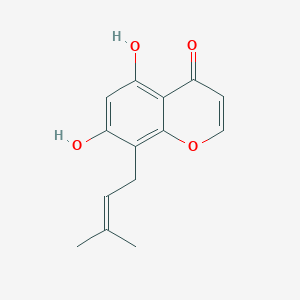

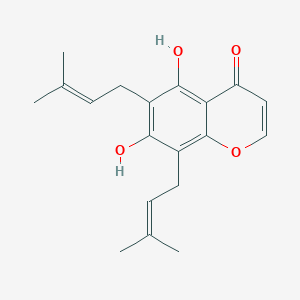

Eriosematin A

描述

Eriosematin A is a natural product that has been isolated from the plant Eriosema kraussianum, which is native to Africa and is also known as “African potato”. It belongs to the family of polyphenols, which are compounds with multiple phenolic groups. This compound has been studied for its potential biological activities, such as anti-inflammatory, anti-oxidant, anti-cancer, and anti-bacterial activities.

科学研究应用

抗腹泻潜力

源自 Eriosema chinense Vogel 的 Eriosematin A 表现出显著的抗腹泻特性。研究表明其对大鼠肠致病性大肠杆菌引起的腹泻有效。该化合物的抗腹泻潜力归因于其减少肠道分泌和恢复抗氧化剂和电解质平衡的能力,以及重新激活 Na+/K+-ATPase 活性,从而防止上皮组织损伤 (Parmar 等,2019)。

抗真菌活性

从 Eriosema tuberosum 中分离出的 this compound 已显示出对 Cladosporium cucumerinum 和白色念珠菌的抗真菌活性。使用 TLC 生物自显影法测定这种抗真菌功效,突出了其在解决真菌感染方面的潜力 (Ma 等,1996)。

抗氧化特性

This compound 已被探索其抗氧化活性。其氧化还原特性使用循环伏安法评估,并证明了其抑制脂质过氧化和保护血清白蛋白免受氧化的潜力。这些发现表明其作为天然抗氧化剂的作用 (Born 等,1996)。

作用机制

Target of Action

Eriosematin A is a compound derived from the Eriosema genus, which includes approximately 150 species widely distributed across tropical and subtropical regions of the world The eriosema genus has been associated with a broad range of activities including aphrodisiac, estrogenic, anti-osteoporosis, hypolipidemic, anti-diabetic, anti-diarrheal, anti-microbial, anti-oxidant, anthelmintic, anti-cancer, and acetylcholinesterase inhibitory activities .

Mode of Action

It is known that the interaction of a drug with its target is related to the drug’s affinity (probability of the drug occupying a receptor at any given instant) and intrinsic efficacy (degree to which a ligand activates receptors and leads to cellular response) . The drug’s affinity and activity are determined by its chemical structure .

Biochemical Pathways

The eriosema genus has been associated with a broad range of pharmacological activities, suggesting that it may interact with multiple biochemical pathways .

Pharmacokinetics

These properties are crucial in determining a drug’s bioavailability . The ADME properties of a drug can be predicted using computational methods .

Result of Action

The eriosema genus has been associated with a broad range of pharmacological activities , suggesting that this compound may have similar effects.

生化分析

Biochemical Properties

Eriosematin A plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the protease activity of SepA, a protein secreted by Shigella flexneri, by forming dihedral hydrogen bonding with the catalytic triad Serine 211 . This interaction disrupts the protease’s ability to degrade host proteins, thereby mitigating the pathogenic effects of Shigella flexneri . Additionally, this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In cancer cells, this compound induces apoptosis, a programmed cell death mechanism, by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . This leads to the activation of downstream apoptotic pathways, resulting in cell death. Furthermore, this compound has been shown to inhibit cell proliferation and induce cell cycle arrest in the G2/M phase . In immune cells, this compound modulates cytokine production and reduces inflammation by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions and processes. At the molecular level, this compound binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For example, this compound inhibits the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, by binding to its active site . This inhibition leads to increased levels of acetylcholine, enhancing cholinergic signaling in the nervous system. Additionally, this compound modulates gene expression by interacting with transcription factors and influencing the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over extended periods . Prolonged exposure to light and heat can lead to the breakdown of this compound, reducing its bioactivity . In in vitro and in vivo studies, this compound has demonstrated sustained anti-cancer and anti-inflammatory effects over time, indicating its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects, such as reducing tumor growth and inflammation . At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the therapeutic benefits of this compound are maximized at specific dosage ranges, beyond which adverse effects become prominent . These findings highlight the importance of optimizing dosage regimens for safe and effective use of this compound in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key metabolic pathways influenced by this compound is the cytochrome P450 enzyme system . This compound modulates the activity of cytochrome P450 enzymes, affecting the metabolism of other compounds and drugs . Additionally, this compound influences metabolic flux by altering the levels of key metabolites, such as glucose and lipids . These effects on metabolic pathways contribute to the overall bioactivity and therapeutic potential of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its intracellular accumulation . Once inside the cell, this compound binds to cytoplasmic and nuclear proteins, influencing its localization and activity . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. This compound is predominantly localized in the cytoplasm and mitochondria, where it interacts with key enzymes and proteins involved in cellular metabolism and signaling . The targeting of this compound to specific subcellular compartments is facilitated by post-translational modifications, such as phosphorylation and glycosylation, which direct its localization to specific organelles . This subcellular localization is essential for the bioactivity and therapeutic effects of this compound .

属性

IUPAC Name |

5,7-dihydroxy-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-8(2)3-4-9-11(16)7-12(17)13-10(15)5-6-18-14(9)13/h3,5-7,16-17H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQSPUXNQUUIUQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C=CO2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

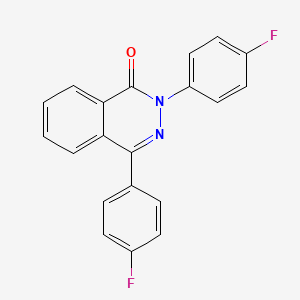

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the traditional use of Eriosema chinense Vogel and what compound contributes to its medicinal properties?

A1: The roots of Eriosema chinense Vogel are traditionally used by tribal communities in Meghalaya, India to treat diarrhea. [] Research suggests that Eriosematin E, a flavonoid present in the plant, is a key contributor to its antidiarrheal properties. [, , ]

Q2: How effective is Eriosematin E against different types of diarrhea-causing Escherichia coli?

A2: In silico studies using molecular docking simulations suggest that Eriosematin E shows varying degrees of effectiveness against different diarrhoeagenic E. coli strains. It exhibits the highest efficacy against enteropathogenic E. coli (EPEC), followed by enteroaggregative E. coli (EAEC) and enterotoxigenic E. coli (ETEC). [] Moderate effects were observed against uropathogenic E. coli (UPEC) and enterohaemorrhagic E. coli (EHEC). []

Q3: What is the mechanism of action of Eriosematin E in treating diarrhea?

A3: While the exact mechanism is still under investigation, research suggests that Eriosematin E may exert its antidiarrheal effects through multiple pathways:

- Inhibition of Intestinal Secretion: Eriosematin E might reduce fluid secretion in the intestines, a common characteristic of diarrhea. []

- Reduction of Nitric Oxide Production: Excessive nitric oxide contributes to diarrhea. Eriosematin E might help regulate nitric oxide levels in the gut. []

- Reactivation of Na+/K+-ATPase: This enzyme is crucial for maintaining electrolyte balance in the gut. Eriosematin E might help restore its activity, potentially alleviating diarrhea. []

Q4: What are the potential benefits of Eriosematin E in treating EPEC-induced diarrhea?

A4: Studies demonstrate that Eriosematin E can effectively reduce the severity of EPEC-induced diarrhea. It achieves this by: []

Q5: Are there any analytical methods used to quantify Eriosematin E?

A5: Yes, researchers have successfully used High-Performance Liquid Chromatography (HPLC) to standardize extracts of Eriosema chinense Vogel and quantify their Eriosematin E content. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S)-3-[[(2S)-2-[[(2R)-2-Acetamido-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)acetyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]-methylamino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B3034372.png)

![6-Bromo-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3034373.png)

![2-Azabicyclo[2.2.2]octane-1-methanol hydrochloride](/img/structure/B3034374.png)

![(3aS,4S,6aR)-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3034375.png)